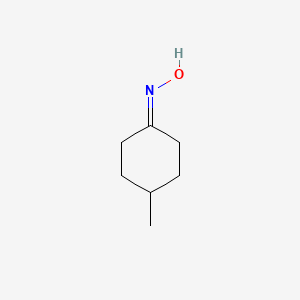

4-Methylcyclohexanone oxime

CAS No.: 4994-13-2

Cat. No.: VC1971633

Molecular Formula: C7H13NO

Molecular Weight: 127.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 4994-13-2 |

|---|---|

| Molecular Formula | C7H13NO |

| Molecular Weight | 127.18 g/mol |

| IUPAC Name | N-(4-methylcyclohexylidene)hydroxylamine |

| Standard InChI | InChI=1S/C7H13NO/c1-6-2-4-7(8-9)5-3-6/h6,9H,2-5H2,1H3 |

| Standard InChI Key | XQARYSVUDNOHMA-UHFFFAOYSA-N |

| SMILES | CC1CCC(=NO)CC1 |

| Canonical SMILES | CC1CCC(=NO)CC1 |

Introduction

4-Methylcyclohexanone oxime is an organic compound with the molecular formula C7H13NO and a molecular weight of 127.18 g/mol . It is an alicyclic compound that has been studied for its interactions with oxidized, unpaired electrons, as evidenced by its stable spin resonance and resonance spectra . This compound is a derivative of cyclohexanone, modified with a methyl group at the fourth carbon and an oxime group attached to the carbonyl carbon.

Chemical Reactions

-

Ketoxime Formation: The oxime group can form ketoximes, which are important intermediates in organic synthesis.

-

Cyclization Reactions: Oximes can participate in cyclization reactions to form heterocyclic compounds.

-

Oxidation Reactions: The compound can undergo oxidation reactions, potentially leading to the formation of nitro compounds or other oxidized products.

Applications and Research Findings

4-Methylcyclohexanone oxime has been used in organic synthesis for various applications, including the formation of complex molecules through cyclization and oxidation reactions . Its ability to interact with unpaired electrons makes it a subject of interest in electron spin resonance studies, providing insights into its stereochemical nature .

Electron Spin Resonance Studies

Electron spin resonance (ESR) studies have shown that 4-methylcyclohexanone oxime exhibits a stable unpaired electron, which is indicative of its radical nature. This property is valuable for understanding its reactivity and potential applications in radical-mediated reactions.

Safety and Handling

4-Methylcyclohexanone oxime, like other organic compounds, requires careful handling due to potential hazards. It is important to consult safety data sheets for specific handling instructions and to ensure compliance with local regulations regarding chemical safety.

Hazard Information

-

Chemical Stability: The compound is stable under normal conditions but may react with oxidizing agents.

-

Toxicity: Specific toxicity data may vary; it is advisable to handle with caution and follow appropriate safety protocols.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume